molecular formula C9H22Cl3N3 B2641114 1-(Azetidin-3-yl)-4-methyl-1,4-diazepane;trihydrochloride CAS No. 2411308-63-7

1-(Azetidin-3-yl)-4-methyl-1,4-diazepane;trihydrochloride

Cat. No.: B2641114
CAS No.: 2411308-63-7
M. Wt: 278.65
InChI Key: NMXSRRFUWFXUJW-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-4-methyl-1,4-diazepane;trihydrochloride is a heterocyclic compound that features both azetidine and diazepane rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-3-yl)-4-methyl-1,4-diazepane typically involves the formation of the azetidine ring followed by the construction of the diazepane moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like THF (tetrahydrofuran).

Industrial Production Methods: For industrial-scale production, green and cost-effective synthetic methods are preferred. One such method involves the use of commercially available starting materials and industry-oriented reactions, such as green oxidation reactions in microchannel reactors . This approach not only reduces the cost but also minimizes the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-3-yl)-4-methyl-1,4-diazepane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions include various substituted azetidine and diazepane derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-4-methyl-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may act as an inhibitor of janus kinase (JAK), blocking the subtypes JAK1 and JAK2, which are involved in inflammatory pathways .

Comparison with Similar Compounds

Uniqueness: 1-(Azetidin-3-yl)-4-methyl-1,4-diazepane;trihydrochloride is unique due to its combined azetidine and diazepane rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its versatility and potential for various applications in medicinal chemistry and beyond .

Properties

IUPAC Name

1-(azetidin-3-yl)-4-methyl-1,4-diazepane;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3.3ClH/c1-11-3-2-4-12(6-5-11)9-7-10-8-9;;;/h9-10H,2-8H2,1H3;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVXBQHOTVTORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2CNC2.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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